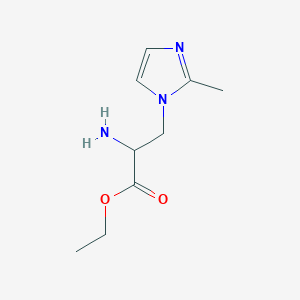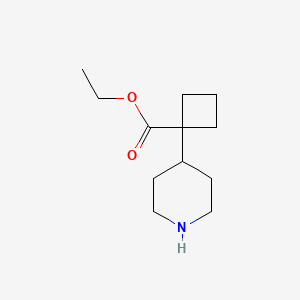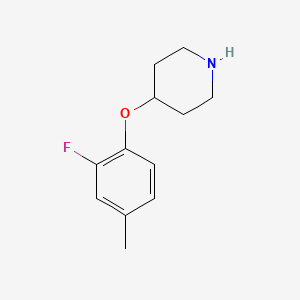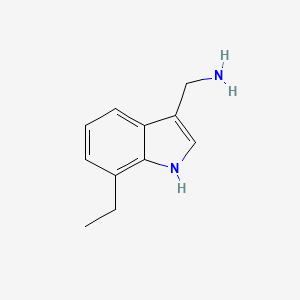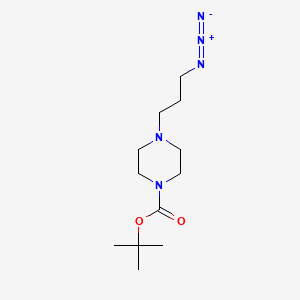
1-Boc-4-(3-azidopropyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(3-azidopropyl)-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azido group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(3-azidopropyl)-piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atoms.
Introduction of Azido Group: The azido group is introduced via a nucleophilic substitution reaction using sodium azide and an appropriate leaving group, such as a halide, on the propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of piperazine are protected with Boc groups.
Azidation: The protected piperazine is then reacted with sodium azide under controlled conditions to introduce the azido group.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-(3-azidopropyl)-piperazine undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, halide leaving groups, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Cycloaddition: Alkynes, copper(I) catalysts, solvents like tetrahydrofuran (THF).
Major Products
Substitution: Various azido derivatives.
Reduction: 1-Boc-4-(3-aminopropyl)-piperazine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
1-Boc-4-(3-azidopropyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Materials Science: Utilized in the preparation of functional materials, such as polymers and dendrimers.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(3-azidopropyl)-piperazine is primarily related to its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and click chemistry.
Boc Group: The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active piperazine moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Boc-3-(azidomethyl)-piperidine
- 1-Boc-3-(azidomethyl)-azetidine
- 1-Boc-4-(azidomethyl)-piperidine
Uniqueness
1-Boc-4-(3-azidopropyl)-piperazine is unique due to the presence of the azido group on a propyl chain, which provides greater flexibility and reactivity compared to similar compounds with shorter chains or different ring structures. This flexibility makes it particularly useful in applications requiring precise molecular modifications.
Propriétés
Formule moléculaire |
C12H23N5O2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N5O2/c1-12(2,3)19-11(18)17-9-7-16(8-10-17)6-4-5-14-15-13/h4-10H2,1-3H3 |
Clé InChI |
SDEYRINHRILMPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


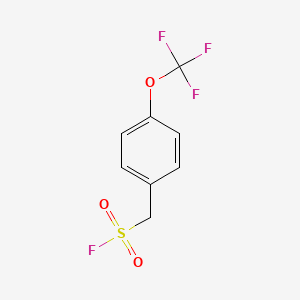
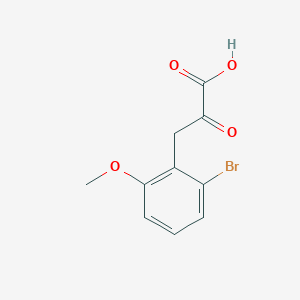
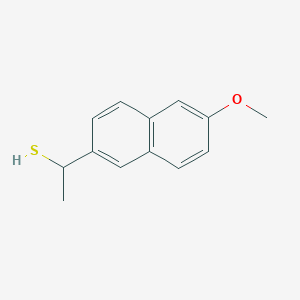

![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
